molecular formula C23H21N5OS B2422715 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide CAS No. 896321-12-3

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide

Cat. No.: B2422715
CAS No.: 896321-12-3
M. Wt: 415.52
InChI Key: JOKRZZQCYHCRJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound featuring an imidazole ring, a pyridazine ring, and a phenethylacetamide moiety

Properties

IUPAC Name

2-[6-(4-imidazol-1-ylphenyl)pyridazin-3-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5OS/c29-22(25-13-12-18-4-2-1-3-5-18)16-30-23-11-10-21(26-27-23)19-6-8-20(9-7-19)28-15-14-24-17-28/h1-11,14-15,17H,12-13,16H2,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOKRZZQCYHCRJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide typically involves multi-step organic reactions The process begins with the preparation of the imidazole and pyridazine intermediates, followed by their coupling through a thiol linkage

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The imidazole and pyridazine rings can be reduced under specific conditions.

    Substitution: The phenyl and pyridazine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles such as amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group would yield disulfides, while reduction of the rings could lead to partially or fully saturated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving imidazole and pyridazine rings.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide involves its interaction with specific molecular targets. The imidazole and pyridazine rings can bind to enzymes or receptors, modulating their activity. The phenethylacetamide moiety may enhance the compound’s ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Imidazole derivatives: Known for their broad range of biological activities.

    Pyridazine derivatives: Used in the development of cardiovascular drugs and agrochemicals.

    Phenethylacetamide derivatives: Studied for their potential therapeutic effects.

Uniqueness

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is unique due to the combination of these three functional groups, which may confer distinct biological and chemical properties not found in simpler analogs.

Biological Activity

2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is a complex organic compound notable for its potential therapeutic applications. This compound incorporates an imidazole ring, a pyridazine ring, and a phenethylacetamide moiety, which contribute to its biological activity. This article explores the biological mechanisms, potential therapeutic uses, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide is C20H21N5OSC_{20}H_{21}N_{5}OS. The compound features:

  • Imidazole ring : Known for its role in biological systems, particularly in enzyme catalysis.
  • Pyridazine ring : Often involved in interactions with nucleic acids and proteins.
  • Thioether linkage : Enhances the compound's stability and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The imidazole and pyridazine rings can bind to various enzymes or receptors, modulating their activity. The phenethylacetamide moiety facilitates cellular uptake, allowing the compound to reach intracellular targets effectively.

Potential Mechanisms Include:

  • Enzyme Inhibition : The imidazole ring can act as a competitive inhibitor for metal-dependent enzymes.
  • Receptor Modulation : Interaction with G-protein coupled receptors (GPCRs) may influence signaling pathways related to inflammation and pain.

Biological Activity

Research indicates that compounds similar to 2-((6-(4-(1H-imidazol-1-yl)phenyl)pyridazin-3-yl)thio)-N-phenethylacetamide exhibit a variety of biological activities:

Antimicrobial Activity

Studies have shown that imidazole derivatives possess significant antimicrobial properties. For instance:

  • Jain et al. reported that derivatives of imidazole demonstrated effective antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Target Bacteria
5a15E. coli
5b11P. aeruginosa
5c20B. subtilis
Streptomycin28Control

Antitumor Activity

The potential antitumor effects of imidazole-containing compounds have been documented:

  • Ahsan et al. synthesized derivatives that exhibited cytotoxic effects against various cancer cell lines, suggesting a promising avenue for cancer therapy .

Case Studies

Recent studies have highlighted the therapeutic potential of imidazole derivatives:

  • Synthesis and Evaluation : A study by Sharma et al. synthesized several derivatives and evaluated their antimicrobial efficacy, demonstrating significant inhibition against multiple bacterial strains .
  • Anticancer Properties : Research indicates that certain imidazole derivatives can induce apoptosis in cancer cells, providing a basis for further investigation into their use as anticancer agents .

Q & A

Basic: How can the synthesis of this compound be optimized for higher yield and purity?

Answer:
The synthesis involves multi-step reactions, starting with preparation of intermediates (imidazole and pyridazine) followed by coupling via a thioether bond and acylation. Key optimization strategies include:

  • Temperature control : Maintaining 60–80°C during thioether formation to minimize side reactions .
  • Catalysts : Using triethylamine or Cu(OAc)₂ to accelerate coupling steps, as seen in analogous syntheses .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction homogeneity, while ethanol/water mixtures improve click chemistry efficiency .
  • Purification : Chromatography (silica gel) or recrystallization (ethanol) removes unreacted intermediates .

Basic: What analytical techniques are recommended for structural characterization?

Answer:
Critical techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and connectivity. For example, aromatic protons in pyridazine appear at δ 7.2–8.5 ppm, while thioether protons resonate near δ 3.5–4.0 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 434.12) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups (e.g., C=O stretch at 1670–1690 cm⁻¹, N-H bend at 3260–3300 cm⁻¹) .

Advanced: How can structure-activity relationship (SAR) studies guide modification of this compound?

Answer:
SAR strategies focus on substituent effects:

  • Imidazole ring : Replace the 4-phenyl group with electron-withdrawing groups (e.g., -NO₂) to enhance target binding .
  • Thioether linker : Substitute sulfur with selenium to modulate redox activity and bioavailability .
  • Phenethyl group : Introduce fluorinated or methoxy substituents to improve metabolic stability .
  • Pyridazine core : Compare bioactivity of pyridazine vs. pyrimidine analogs to assess ring size impact .

Advanced: How can discrepancies in reported biological activity data be resolved?

Answer:
Contradictions (e.g., variable IC₅₀ values in cancer cell lines) may arise from:

  • Assay conditions : Standardize cell culture media, incubation time, and control compounds .
  • Compound purity : Validate ≥95% purity via HPLC before testing .
  • Target selectivity : Use orthogonal assays (e.g., SPR for binding affinity, Western blot for downstream pathway inhibition) .
  • Statistical rigor : Replicate experiments across independent labs with shared protocols .

Basic: What are the initial steps for biological activity screening?

Answer:
Prioritize the following assays:

  • In vitro cytotoxicity : Screen against NCI-60 cancer cell lines using MTT assays at 1–100 μM concentrations .
  • Enzyme inhibition : Test against kinases (e.g., EGFR, VEGFR) via fluorescence-based ADP-Glo™ assays .
  • Apoptosis markers : Quantify caspase-3/7 activation via luminescent substrates .
  • Solubility : Pre-screen in PBS/DMSO mixtures to ensure bioavailability .

Advanced: What in vivo models are suitable for pharmacokinetic and efficacy studies?

Answer:

  • Metabolic stability : Use liver microsomes (human/rodent) to assess CYP450-mediated degradation .
  • Xenograft models : Implant HT-29 (colon cancer) or MCF-7 (breast cancer) cells in nude mice for tumor growth inhibition studies .
  • Toxicology : Monitor liver/kidney function (ALT, creatinine) in Sprague-Dawley rats after oral administration (10–50 mg/kg) .
  • Bioavailability : Measure plasma concentrations via LC-MS/MS over 24 hours post-dosing .

Advanced: How can spectral data contradictions in structural elucidation be resolved?

Answer:

  • Heteronuclear NMR : Use HSQC/HMBC to resolve overlapping signals (e.g., distinguishing pyridazine C-H from imidazole) .
  • X-ray crystallography : Obtain single-crystal structures to confirm bond angles and stereochemistry .
  • Isotopic labeling : Synthesize deuterated analogs to track proton environments in ambiguous regions .
  • Cross-validate data : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian 09) .

Basic: What are the key considerations for scaling up synthesis?

Answer:

  • Batch vs. flow chemistry : Transition from batch reactions to continuous flow for safer handling of exothermic steps .
  • Catalyst recovery : Immobilize Cu(OAc)₂ on silica to reduce metal contamination .
  • Waste minimization : Optimize solvent recovery (e.g., rotary evaporation for DCM) .

Advanced: What computational methods aid in target identification?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding modes with MCT4 or EGFR (PDB IDs: 5X2L, 1M17) .
  • MD simulations : Run 100-ns simulations (GROMACS) to assess complex stability and ligand-protein hydrogen bonds .
  • QSAR models : Develop regression models (e.g., partial least squares) linking logP and polar surface area to IC₅₀ .

Advanced: How can metabolic liabilities be addressed during lead optimization?

Answer:

  • Glucuronidation sites : Mask phenolic -OH groups with acetyl or tert-butyl substituents .
  • CYP3A4 inhibition : Introduce methyl groups ortho to metabolically labile positions to sterically hinder oxidation .
  • Prodrug strategies : Convert acetamide to a phosphate ester for improved aqueous solubility and delayed cleavage .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.